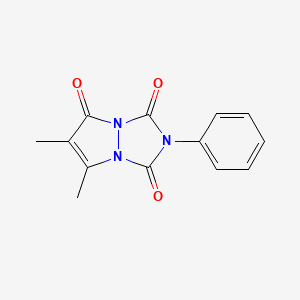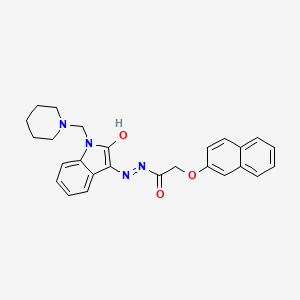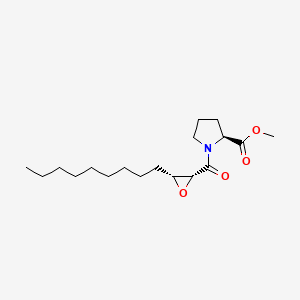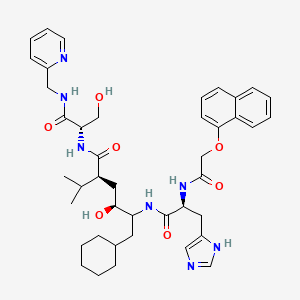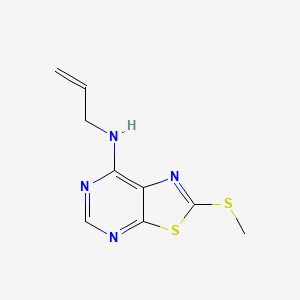![molecular formula C6H12N2O4S2 B12789024 3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid CAS No. 20837-66-5](/img/structure/B12789024.png)
3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 302851 is a chemical compound known for its potential applications in various scientific fields. It has been studied for its unique properties and potential uses in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a subject of interest for researchers aiming to explore its potential benefits and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 302851 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed protocols for the synthesis of NSC 302851 can be found in specialized chemical literature and databases.
Industrial Production Methods: Industrial production of NSC 302851 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 302851 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NSC 302851 into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NSC 302851.
Wissenschaftliche Forschungsanwendungen
NSC 302851 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: NSC 302851 is used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of NSC 302851 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
- NSC 125973
- NSC 125974
- NSC 125975
Comparison: NSC 302851 is unique in its specific structure and reactivity compared to similar compounds While other compounds may share some properties, NSC 302851’s distinct chemical structure allows it to participate in unique reactions and exhibit specific biological activities
Eigenschaften
CAS-Nummer |
20837-66-5 |
|---|---|
Molekularformel |
C6H12N2O4S2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
3-amino-2-[(2-amino-1-carboxyethyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-1-3(5(9)10)13-14-4(2-8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZZVNHGGRDYAUDR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)SSC(CN)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




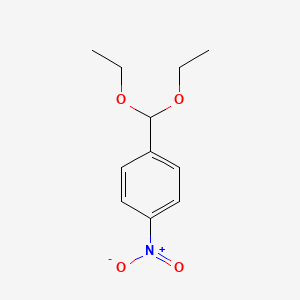
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
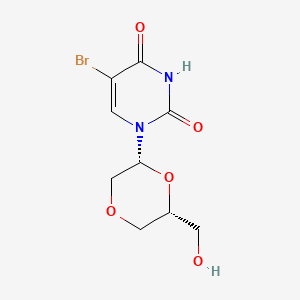
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
